N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

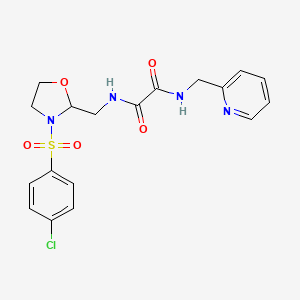

N1-((3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic small molecule characterized by a unique hybrid structure. Key features include:

- Oxazolidinone core: A five-membered heterocyclic ring containing nitrogen and oxygen, substituted at the 3-position with a 4-chlorophenylsulfonyl group.

- Oxalamide linkage: The N1 and N2 positions are substituted with a methyl-oxazolidinyl group and a pyridin-2-ylmethyl group, respectively. The oxalamide (NH-CO-CO-NH) backbone may enhance hydrogen-bonding interactions, influencing solubility and target binding .

- Sulfonyl group: The 4-chlorophenylsulfonyl substituent could contribute to metabolic stability and electrostatic interactions with biological targets, a feature common in sulfonamide-based therapeutics .

Properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAZHTUQPUXYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various pharmacologically relevant functional groups, including an oxazolidine ring, a sulfonyl moiety, and a pyridine derivative, which may contribute to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 418.9 g/mol . The structural features of this compound are believed to play a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃ClN₄O₅S |

| Molecular Weight | 418.9 g/mol |

| CAS Number | 874804-48-5 |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study synthesized various oxazolidine derivatives and evaluated their antibacterial efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these pathogens, highlighting the potential of oxazolidine derivatives as antibacterial agents .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. Specifically, derivatives containing the oxazolidine and sulfonamide functionalities have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections and related disorders. In one study, several synthesized compounds demonstrated strong urease inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Anticancer Potential

The anticancer properties of oxazolidine derivatives have also been explored. Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl sulfonamide group in this compound may enhance its anticancer activity by targeting specific cancer cell pathways.

Hypoglycemic Activity

Another area of interest is the hypoglycemic effect of compounds containing the oxazolidine core. Research has indicated that certain derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

Study 1: Antibacterial Screening

In a comparative study of synthesized oxazolidine derivatives, this compound was tested against multiple strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity against Bacillus subtilis with an MIC value of 12 µg/mL, demonstrating its potential as an effective antibacterial agent.

Study 2: Enzyme Inhibition Analysis

A comprehensive analysis was conducted to evaluate the enzyme inhibition properties of various oxazolidine derivatives, including this compound. The study found that this compound effectively inhibited AChE with an IC50 value of 5 µM, indicating its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two analogs from the provided evidence:

Key Observations

Heterocyclic Core Diversity

- The oxazolidinone core in the target compound contrasts with the pyrazole () and pyrazolo-pyrimidine () systems.

Sulfonyl vs. Sulfanyl Groups

- The 4-chlorophenylsulfonyl group in the target compound differs from the sulfanyl (S–) substituent in . Sulfonyl groups are electron-withdrawing and resistant to metabolic oxidation, whereas sulfanyl groups may participate in redox interactions .

Physicochemical Properties

- The oxalamide linkage in the target compound may enhance crystallinity and melting point compared to the aldehyde-terminated pyrazole derivative (). The chromenone-containing compound () exhibits a high melting point (175–178°C), likely due to aromatic stacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Sulfonylation : Introduce the 4-chlorophenyl sulfonyl group to the oxazolidine core using reagents like 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .

Oxazolidine Functionalization : Couple the methyl-oxazolidine intermediate with the pyridin-2-ylmethylamine via nucleophilic substitution or amidation .

Oxalamide Formation : Use oxalyl chloride or activated esters to link the two amine moieties .

- Purity Optimization : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for purification. Monitor reactions via TLC and confirm purity with ≥95% by HPLC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm connectivity of the oxazolidine, sulfonyl, and pyridinyl groups. Key signals include sulfonyl-linked protons (δ 3.5–4.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- Infrared Spectroscopy (IR) : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₂H₂₂ClN₃O₅S, expected [M+H]+ ~500.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays). The sulfonyl and pyridinyl groups suggest potential kinase-targeting activity .

- Cell Viability Assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Compare IC₅₀ values with structurally similar compounds (e.g., fluorophenyl analogs in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Approach :

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to isolate contributions of specific substituents .

- Dose-Response Curves : Perform 8–10 concentration points in triplicate to ensure reproducibility. Use nonlinear regression for IC₅₀ calculations .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., EGFR, VEGFR). Focus on the sulfonyl group’s role in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of interactions. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can synthetic yields be improved without compromising stereochemical integrity?

- Optimization Strategies :

- Temperature Control : Conduct coupling reactions at 0–4°C to minimize racemization .

- Catalysis : Use coupling agents like HATU or EDCI/HOBt for efficient amide bond formation .

- Design of Experiments (DoE) : Apply factorial design to optimize solvent (e.g., DMF vs. DCM), base (e.g., DIPEA vs. TEA), and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.